4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid)
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Overview
Description
4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) is an organic compound with the molecular formula C24H16O6 and a molecular weight of 400.38 g/mol . This compound is characterized by the presence of a naphthalene core linked to two hydroxybenzoic acid moieties. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) typically involves the reaction of naphthalene derivatives with salicylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with salicylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid): Similar structure but with an anthracene core instead of naphthalene.
4,4’-(Biphenyl-4,4’-diyl)bis(2-hydroxybenzoic acid): Contains a biphenyl core, offering different chemical properties.
Uniqueness
4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)naphthalen-1-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c25-21-11-13(5-7-19(21)23(27)28)15-9-10-16(18-4-2-1-3-17(15)18)14-6-8-20(24(29)30)22(26)12-14/h1-12,25-26H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGAOYQDVRJHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=C(C=C3)C(=O)O)O)C4=CC(=C(C=C4)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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